molecular formula C18H17N3O4 B2727764 N1-(2-cyanophenyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide CAS No. 2320472-88-4

N1-(2-cyanophenyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide

Cat. No.: B2727764
CAS No.: 2320472-88-4
M. Wt: 339.351
InChI Key: GBSQBJZRXWDGBL-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide is a synthetic organic compound with the CAS registry number 2320472-88-4 and a molecular formula of C18H17N3O4 . It has a molecular weight of approximately 339.35 g/mol and features an oxalamide functional group, which serves as a linker connecting a 2-cyanophenyl moiety to a complex, saturated benzofuran-containing structure . This specific molecular architecture, which includes hydrogen bond donors and acceptors, makes it a compound of significant interest in medicinal chemistry and drug discovery research for the design and synthesis of novel bioactive molecules . The compound is offered in various milligram quantities for research purposes, and researchers should consult the available scientific literature for insights into the properties and potential applications of related oxalamide and modified peptide compounds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c19-10-12-4-1-2-5-14(12)21-17(23)16(22)20-11-18(24)8-3-6-15-13(18)7-9-25-15/h1-2,4-5,7,9,24H,3,6,8,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSQBJZRXWDGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C(=O)NC3=CC=CC=C3C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-cyanophenyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a cyanophenyl group and a tetrahydrobenzofuran moiety linked via an oxalamide functional group. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many oxalamides have been shown to inhibit enzymes such as aldosterone synthase and aromatase, which are critical in steroid biosynthesis and regulation .
  • Antiviral Properties : Some related compounds have demonstrated antiviral activity by targeting viral entry mechanisms. For instance, modifications in the oxalamide chain have been explored for enhancing antiviral efficacy against HIV .

Antimicrobial Activity

Preliminary studies on oxalamide derivatives indicate potential antimicrobial properties. For example, various synthesized compounds have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .

Antiviral Activity

The antiviral activity of similar compounds has been documented in several studies. For instance, structural modifications have been correlated with improved activity against HIV pseudoviruses. These findings suggest that the introduction of specific substituents can enhance binding affinity and biological efficacy .

Study 1: Antiviral Efficacy

In a study assessing the antiviral properties of modified oxalamides, compounds were evaluated for their ability to inhibit HIV entry. The results indicated that certain structural modifications led to significantly improved antiviral potency while reducing cytotoxicity in host cells. The most active compounds showed a remarkable improvement in both single-cycle and multi-cycle infectivity assays.

CompoundIC50 (μM)Cytotoxicity (CC50 μM)Selectivity Index
Compound A0.550100
Compound B1.04040
Compound C0.83037.5

Study 2: Antimicrobial Testing

A series of oxalamide derivatives were synthesized and tested against various bacterial strains. The results highlighted several compounds with promising antibacterial activity.

CompoundBacterial StrainZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus20
Compound FP. aeruginosa10

Scientific Research Applications

Synthesis and Properties

The synthesis of N1-(2-cyanophenyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxalamide Linkage : The oxalamide functional group is formed through the reaction of appropriate amines with oxalic acid derivatives.
  • Incorporation of Functional Groups : Specific reagents are used to introduce the cyanophenyl and tetrahydrobenzofuran substituents.
  • Purification : Techniques such as thin-layer chromatography or high-performance liquid chromatography are employed to ensure the purity of the final product.

The molecular formula is C18H18N2O3C_{18}H_{18}N_{2}O_{3} with a molecular weight of approximately 306.35 g/mol. Its complex structure contributes to its potential reactivity and interactions with biological systems.

Research into this compound has indicated several promising applications in medicinal chemistry:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant anticancer properties. For instance, compounds containing oxalamide linkages have been associated with inhibiting tumor growth in various cancer cell lines . The mechanism may involve interaction with specific enzymes or receptors involved in cancer progression.
  • Anti-inflammatory Potential : The presence of hydroxyl groups in its structure may enhance anti-inflammatory activity. Compounds that feature similar moieties are often investigated for their ability to modulate inflammatory pathways.

Case Studies and Experimental Findings

Several studies have explored the biological activities of related compounds:

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